L-リシン酢酸塩

概要

説明

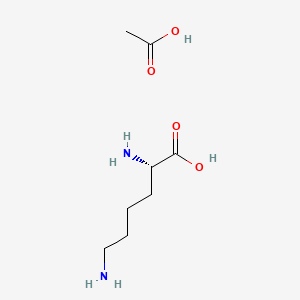

リシン酢酸塩は、ヒトや動物の栄養に不可欠な必須アミノ酸であるリシンの塩形態です。リシン自体は、化学式HO2CCH(NH2)(CH2)4NH2を持つα-アミノ酸です。ヒトの体はリシンを合成することができないため、食事から摂取する必要があります。 リシン酢酸塩は、医薬品、栄養補助食品、および動物産業における飼料添加物として一般的に使用されています .

製造方法

合成経路と反応条件

リシン酢酸塩は、リシン塩酸塩と酢酸を反応させることによって合成することができます。このプロセスには、リシン塩酸塩溶液を調製し、それを脱塩素化して高純度のリシン溶液を得て、次にそれを氷酢酸と反応させてリシン酢酸塩を形成することが含まれます。 その後、溶液をナノろ過、脱色、限外ろ過、濃縮、結晶化して最終生成物を得ます .

工業的製造方法

リシン酢酸塩の工業的製造には、通常、微生物発酵が用いられます。 コリネバクテリウム・グルタミカムや大腸菌などの種が、発酵によってリシンを生産するために使用されます。 リシンは、その後、酢酸を含む化学反応によってリシン酢酸塩に変換されます .

作用機序

リシン酢酸塩は、主に必須アミノ酸としての役割を通じて効果を発揮します。それは、タンパク質合成、コラーゲン架橋、および必須ミネラルの吸収に関与しています。リシンは、脂肪酸代謝に不可欠なカルニチンの産生にも役割を果たします。 ウイルス感染に対する抗ウイルス活性の文脈では、リシンはヘルペス単純ウイルス複製に必要なアルギニンと競合します .

科学的研究の応用

Lysine acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: Plays a role in protein synthesis and is used in studies related to amino acid metabolism.

Medicine: Used in total parenteral nutrition (TPN) solutions to provide essential amino acids to patients. .

Industry: Used as a feed additive to promote growth in poultry and livestock.

生化学分析

Biochemical Properties

L-Lysine acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of enzymes such as L-lysine oxidase . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

L-Lysine acetate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of L-Lysine acetate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of L-Lysine acetate can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of L-Lysine acetate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

L-Lysine acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

L-Lysine acetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of L-Lysine acetate and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Lysine acetate can be synthesized by reacting lysine hydrochloride with acetic acid. The process involves preparing a lysine hydrochloride solution, dechlorinating it to obtain a high-purity lysine solution, and then reacting it with glacial acetic acid to form lysine acetate. The solution is then nano-filtered, decolorized, ultra-filtered, concentrated, and crystallized to obtain the final product .

Industrial Production Methods

Industrial production of lysine acetate typically involves microbial fermentation. Species such as Corynebacterium glutamicum and Escherichia coli are used to produce lysine through fermentation. The lysine is then converted to lysine acetate through chemical reactions involving acetic acid .

化学反応の分析

反応の種類

リシン酢酸塩は、以下を含むさまざまな化学反応を起こします。

求核置換: リシンは、求核置換反応で酸無水物、アルデヒド、その他の求電子剤と反応することができます。

アシル化: リシンは、アシル化剤と反応してアシル化リシン誘導体を形成します。

一般的な試薬と条件

酸無水物: 求核置換反応で使用されます。

酢酸: リシン酢酸塩の合成に使用されます。

形成される主な生成物

アシル化リシン誘導体: アシル化反応によって形成されます。

イミンと2級アミン: アルデヒドとの反応によって形成されます.

科学研究への応用

リシン酢酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

類似化合物

リシン塩酸塩: リシンのもう1つの塩形態で、栄養補助食品や動物飼料として一般的に使用されます。

リシンクエン酸塩: リシンとクエン酸を反応させることによって合成することができる、あまり一般的ではないリシンの形態です.

独自性

リシン酢酸塩は、水への高い溶解性と、リシンの遊離塩基形態と比較した安定性のために独特です。 これらの特性により、特定の医薬品および栄養用途で好まれます .

特性

IUPAC Name |

acetic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNJROHIFSLGRA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-87-1 (Parent) | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80886223 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57282-49-2, 52315-76-1 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675687.png)

![N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine](/img/structure/B1675690.png)

![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B1675696.png)

![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid](/img/structure/B1675705.png)